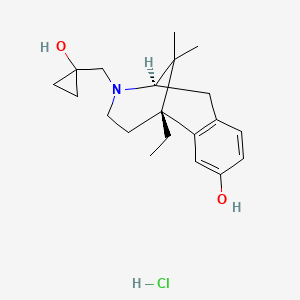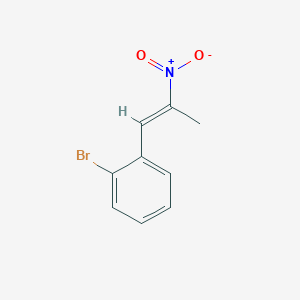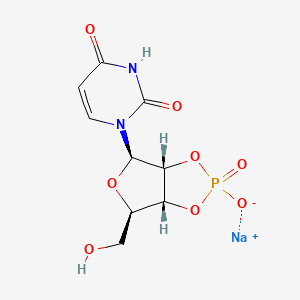
N-アセチル-D-グルコサミン 3,6-ジアセテート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-D-Glucosamine 3,6-Diacetate (N-ADG-3,6-DA) is a compound found in nature, primarily in the form of chitin, and is used in a variety of scientific research applications. It is a derivative of N-acetyl-D-glucosamine (N-ADG), which is a naturally occurring amino sugar found in the cell walls of fungi, bacteria, and some plant species. N-ADG-3,6-DA is a modified form of N-ADG, and it is more soluble in aqueous solutions and more stable than the parent molecule. This makes it an attractive compound for use in various scientific research applications.
科学的研究の応用
抗炎症作用
N-アセチル-D-グルコサミン 3,6-ジアセテート:誘導体は、炎症関連疾患の治療において有望な結果を示しています。研究によると、N-アセチル-D-グルコサミンの特定の修飾は、IL-6やTNF-αなどの炎症性サイトカインの血清レベルを有意に抑制し、炎症モデルにおける白血球の遊走を減少させることが示されています {svg_1}.
オルガノゲル化
これらの化合物は、オルガノゲレーターとしての可能性について研究されています。有機溶媒中でゲルを形成する能力は、制御された放出と構造的サポートが重要な、薬物送達システムや組織工学への応用において特に興味深いものです {svg_2}.
レクチン組織化学
レクチン組織化学では、N-アセチル-D-グルコサミン 3,6-ジアセテートは、競合阻害に使用できます。この応用は、細胞間コミュニケーションと生物学的プロセスにおける炭水化物-タンパク質相互作用を理解するために不可欠です {svg_3}.
微生物培養
この化合物は、ボルレリア・ブルグドルフェリスピロヘータの特定の株を培養するために不可欠な、バーバー・ストナー・ケリー(BSK)培地の成分として役立ちます。この応用は、ライム病の研究において重要です {svg_4}.
阻害アッセイ
N-アセチル-D-グルコサミン 3,6-ジアセテート:は、阻害アッセイのために、肺炎球菌などの細菌株を懸濁するための結合緩衝液に使用されます。これらのアッセイは、M-フィコリンなどの免疫システム成分の特異性を研究するために不可欠です {svg_5}.
エラスターゼ阻害
他の化合物よりも弱くはありますが、N-アセチル-D-グルコサミン 3,6-ジアセテートは、ヒト多形核白血球からのエラスターゼの放出を阻害することが報告されています。エラスターゼは、過剰に活性化すると、肺気腫や嚢胞性線維症などの様々な疾患に寄与する可能性のある酵素です {svg_6}.
自己免疫疾患の潜在的な治療法
N-アセチル-D-グルコサミン 3,6-ジアセテートを自己免疫疾患の治療薬として使用することについての研究が進行中です。初期の試験では、いくつかの成功が示されており、治療薬としての可能性が示唆されています {svg_7}.
関節の健康と修復
親分子であるN-アセチル-D-グルコサミンは、関節の健康における役割で知られています。N-アセチル-D-グルコサミン 3,6-ジアセテートなどの誘導体は、関節の修復と維持を助ける能力について調査されており、これは変形性関節症などの病状に有益です {svg_8}.
将来の方向性
作用機序
Target of Action
N-Acetyl-D-Glucosamine 3,6-Diacetate is a triacetylated analogue of D-Glucosamine . Its primary targets are the enzymes involved in glycoprotein metabolism . These enzymes play a crucial role in the formation of proteoglycans, which are the ground substance in the extracellular matrix of connective tissue .
Mode of Action
The compound interacts with its targets by undergoing phosphorylation and subsequently deacetylation . This process yields glucosamine-6-phosphate and acetate, marking the first committed step for both GlcNAc assimilation and amino-sugar .
Biochemical Pathways
The compound affects the hexosamine biosynthesis pathway (HBP), which synthesizes uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc) . This pathway is highly conserved across organisms and plays a pivotal role in the normal growth and development of organisms . The HBP is composed of four biochemical reactions and is exquisitely regulated to maintain the homeostasis of UDP-GlcNAc content .
Pharmacokinetics
It is known that upon uptake, these amino sugars undergo phosphorylation by phosphokinases . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.
Result of Action
It is known that glucosamine derivatives are found in hyaluronic acid, keratan sulfate, and heparan sulfate . These glucosamine-containing glycosaminoglycans are vital for the function of articular cartilage .
生化学分析
Biochemical Properties
N-Acetyl-D-Glucosamine 3,6-Diacetate plays a vital role in biochemical reactions, particularly in the formation and modification of glycoproteins and glycosaminoglycans. This compound interacts with several enzymes, including β-N-acetylglucosaminidases, which catalyze the hydrolysis of N-acetylglucosamine residues from glycoproteins and glycolipids . The interaction between N-Acetyl-D-Glucosamine 3,6-Diacetate and these enzymes is crucial for the degradation and recycling of glycoproteins, impacting various cellular processes.
Cellular Effects
N-Acetyl-D-Glucosamine 3,6-Diacetate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the synthesis of glycoproteins and glycosaminoglycans, which are essential components of the extracellular matrix and cell surface . By modulating the levels of these molecules, N-Acetyl-D-Glucosamine 3,6-Diacetate can impact cell adhesion, migration, and communication, thereby influencing overall cell function.
Molecular Mechanism
The molecular mechanism of N-Acetyl-D-Glucosamine 3,6-Diacetate involves its interaction with specific enzymes and proteins. This compound binds to β-N-acetylglucosaminidases, leading to the hydrolysis of N-acetylglucosamine residues from glycoproteins . Additionally, N-Acetyl-D-Glucosamine 3,6-Diacetate can modulate gene expression by influencing the levels of glycoproteins and glycosaminoglycans, which play a role in cell signaling pathways and transcriptional regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Acetyl-D-Glucosamine 3,6-Diacetate can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to N-Acetyl-D-Glucosamine 3,6-Diacetate can lead to changes in cellular function, including alterations in glycoprotein and glycosaminoglycan synthesis.
Dosage Effects in Animal Models
The effects of N-Acetyl-D-Glucosamine 3,6-Diacetate vary with different dosages in animal models. At low doses, this compound can enhance the synthesis of glycoproteins and glycosaminoglycans, promoting healthy cellular function . At high doses, N-Acetyl-D-Glucosamine 3,6-Diacetate may exhibit toxic effects, including disruption of cellular metabolism and induction of apoptosis. It is essential to determine the optimal dosage to maximize the beneficial effects while minimizing adverse outcomes.
Metabolic Pathways
N-Acetyl-D-Glucosamine 3,6-Diacetate is involved in several metabolic pathways, including the biosynthesis and degradation of glycoproteins and glycosaminoglycans. This compound interacts with enzymes such as β-N-acetylglucosaminidases, which catalyze the hydrolysis of N-acetylglucosamine residues . Additionally, N-Acetyl-D-Glucosamine 3,6-Diacetate can influence metabolic flux by modulating the levels of key metabolites involved in glycoprotein and glycosaminoglycan synthesis.
Transport and Distribution
Within cells and tissues, N-Acetyl-D-Glucosamine 3,6-Diacetate is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound, ensuring its availability for biochemical reactions . The distribution of N-Acetyl-D-Glucosamine 3,6-Diacetate can impact its activity and function, influencing various cellular processes.
Subcellular Localization
N-Acetyl-D-Glucosamine 3,6-Diacetate exhibits specific subcellular localization, which is essential for its activity and function. This compound is often localized in the Golgi apparatus and endoplasmic reticulum, where it participates in the synthesis and modification of glycoproteins and glycosaminoglycans . The subcellular localization of N-Acetyl-D-Glucosamine 3,6-Diacetate is directed by targeting signals and post-translational modifications, ensuring its proper function within the cell.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Acetyl-D-Glucosamine 3,6-Diacetate involves the acetylation of N-Acetyl-D-Glucosamine at positions 3 and 6.", "Starting Materials": [ "N-Acetyl-D-Glucosamine", "Acetic Anhydride", "Pyridine", "Methanol", "Diethyl Ether" ], "Reaction": [ "To a solution of N-Acetyl-D-Glucosamine in pyridine, add acetic anhydride dropwise with stirring.", "Maintain the reaction mixture at room temperature for 2 hours.", "Quench the reaction by adding methanol and stir for 30 minutes.", "Extract the product with diethyl ether and wash with water.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain N-Acetyl-D-Glucosamine 3,6-Diacetate." ] } | |
| 221069-48-3 | |
分子式 |
C₁₂H₁₉NO₈ |
分子量 |
305.28 |
同義語 |
2-(Acetylamino)-2-deoxy-D-glucopyranose 3,6-Diacetate; (N,3-O,6-O)-Triacetyl-D-Glucosamine; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










